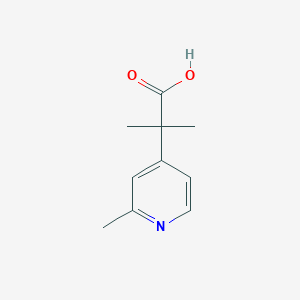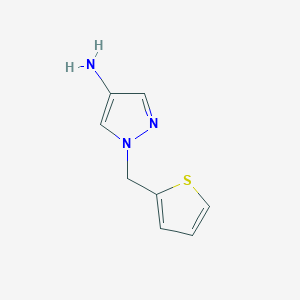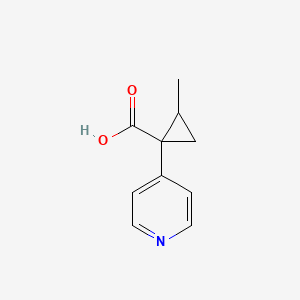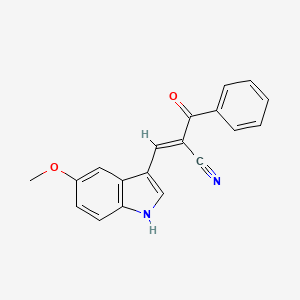![molecular formula C10H10N4 B13074299 2-[(4-Aminophenyl)(cyanomethyl)amino]acetonitrile CAS No. 1016711-86-6](/img/structure/B13074299.png)
2-[(4-Aminophenyl)(cyanomethyl)amino]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((4-Aminophenyl)azanediyl)diacetonitrile is an organic compound with the molecular formula C10H10N4 and a molecular weight of 186.21 g/mol . This compound is characterized by the presence of an aminophenyl group and two acetonitrile groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Aminophenyl)azanediyl)diacetonitrile typically involves the reaction of 4-aminobenzylamine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((4-Aminophenyl)azanediyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
2,2’-((4-Aminophenyl)azanediyl)diacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-((4-Aminophenyl)azanediyl)diacetonitrile involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The nitrile groups can also participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and structures .
Comparación Con Compuestos Similares
Similar Compounds
Aminoacetonitrile: A simpler compound with a similar nitrile group but lacking the aminophenyl moiety.
2-Aminoacetonitrile: Another related compound with a similar structure but different functional groups.
Uniqueness
Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Propiedades
Número CAS |
1016711-86-6 |
|---|---|
Fórmula molecular |
C10H10N4 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-[4-amino-N-(cyanomethyl)anilino]acetonitrile |
InChI |
InChI=1S/C10H10N4/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10/h1-4H,7-8,13H2 |
Clave InChI |
PUWPYVQWYQUGSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)N(CC#N)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(4-Chlorophenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13074216.png)

![3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B13074221.png)

![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B13074230.png)


![3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13074261.png)
![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074265.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid](/img/structure/B13074273.png)
![4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline](/img/structure/B13074274.png)


